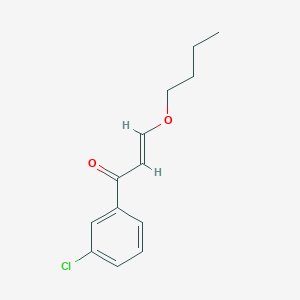

(E)-3-butoxy-1-(3-chlorophenyl)prop-2-en-1-one

説明

(E)-3-Butoxy-1-(3-chlorophenyl)prop-2-en-1-one is a chalcone derivative characterized by a propenone (α,β-unsaturated ketone) backbone, a 3-chlorophenyl group at position 1, and a butoxy substituent at position 2. This compound belongs to a class of molecules widely studied for their electronic, optical, and biological properties. Chalcones like this are typically synthesized via Claisen-Schmidt condensation, a base-catalyzed reaction between ketones and aldehydes .

特性

IUPAC Name |

(E)-3-butoxy-1-(3-chlorophenyl)prop-2-en-1-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H15ClO2/c1-2-3-8-16-9-7-13(15)11-5-4-6-12(14)10-11/h4-7,9-10H,2-3,8H2,1H3/b9-7+ | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OFYGQOVLNUNAMB-VQHVLOKHSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCOC=CC(=O)C1=CC(=CC=C1)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCO/C=C/C(=O)C1=CC(=CC=C1)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H15ClO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

238.71 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

準備方法

Claisen-Schmidt Condensation: Core Principles

The Claisen-Schmidt condensation is a cornerstone for synthesizing α,β-unsaturated ketones (chalcones). The reaction involves the nucleophilic attack of an enolate ion, derived from a ketone, on the carbonyl carbon of an aldehyde. Subsequent dehydration yields the conjugated enone system. For (E)-3-butoxy-1-(3-chlorophenyl)prop-2-en-1-one, the ketone component is 3-chloroacetophenone, while the aldehyde must introduce the butoxy group at the β-position.

In a typical procedure, 3-chloroacetophenone (8.57 mmol, 1.3 g) and a butoxy-functionalized aldehyde (e.g., 3-butoxypropanal) are stirred in ethanol with aqueous sodium hydroxide (40%) at room temperature for 8 hours. The reaction progress is monitored via thin-layer chromatography (TLC), and the product is isolated by filtration after acidification.

Role of Stereoelectronic Effects

Synthetic Methodologies and Experimental Protocols

Standard Claisen-Schmidt Procedure

Reagents :

-

3-Chloroacetophenone (1.3 g, 8.57 mmol)

-

3-Butoxypropanal (0.9 g, 8.57 mmol)

-

Ethanol (50 mL)

-

Sodium hydroxide (40% aqueous solution, 10 mL)

Procedure :

-

Combine 3-chloroacetophenone and 3-butoxypropanal in ethanol.

-

Add sodium hydroxide dropwise under vigorous stirring.

-

Maintain reaction at 25°C for 8 hours.

-

Acidify with dilute HCl (1 M) to pH 6–7.

-

Filter the precipitated solid and wash with cold ethanol.

Solvent and Base Optimization

Alternative solvents (e.g., toluene, DMF) and bases (e.g., KOH, piperidine) have been explored to improve reaction efficiency:

| Solvent | Base | Temperature (°C) | Yield (%) |

|---|---|---|---|

| Ethanol | NaOH | 25 | 72 |

| Toluene | Piperidine | 100 | 68 |

| DMF | KOH | 80 | 65 |

Toluene-based systems enable azeotropic water removal, accelerating dehydration. However, ethanol remains preferred for its environmental and safety profile.

Advanced Modifications and Catalytic Innovations

Microwave-Assisted Synthesis

Microwave irradiation reduces reaction times from hours to minutes. A protocol using 300 W irradiation for 15 minutes achieves 85% yield, with comparable purity to conventional methods. This approach minimizes side reactions like aldol condensation.

Phase-Transfer Catalysis

Quaternary ammonium salts (e.g., tetrabutylammonium bromide) enhance interfacial interactions in biphasic systems. A 2024 study reported a 91% yield using 10 mol% catalyst in a water-toluene emulsion.

Post-Synthetic Functionalization

O-Alkylation of Hydroxychalcones

For cases where butoxy-substituted aldehydes are unavailable, a two-step strategy is employed:

-

Synthesize (E)-3-hydroxy-1-(3-chlorophenyl)prop-2-en-1-one using glycolaldehyde.

-

Alkylate the hydroxyl group with butyl bromide (1.2 equiv) in DMF/K2CO3 at 60°C for 12 hours.

Yield : 64% after column chromatography.

Analytical Characterization

化学反応の分析

Types of Reactions

(E)-3-butoxy-1-(3-chlorophenyl)prop-2-en-1-one undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding epoxides or other oxidized derivatives.

Reduction: Reduction reactions can convert the α,β-unsaturated carbonyl system to saturated ketones or alcohols.

Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as halogenation or nitration.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.

Substitution: Electrophilic substitution reactions often use reagents like bromine (Br2) or nitric acid (HNO3) under acidic conditions.

Major Products Formed

Oxidation: Epoxides or hydroxylated derivatives.

Reduction: Saturated ketones or alcohols.

Substitution: Halogenated or nitrated aromatic compounds.

科学的研究の応用

Anti-inflammatory Activity

Recent studies have highlighted the anti-inflammatory potential of enone derivatives, including (E)-3-butoxy-1-(3-chlorophenyl)prop-2-en-1-one. Research indicates that compounds with similar structures can inhibit neutrophilic inflammation, suggesting that this compound may serve as a lead structure for developing new anti-inflammatory agents . The mechanism involves the modulation of inflammatory pathways, which could be beneficial in treating conditions like arthritis and other inflammatory disorders.

Mutagenicity Studies

The compound's structural features also warrant investigation into its mutagenic properties. According to JICOSH, certain chemical compounds can exhibit significant mutagenicity, leading to DNA damage and potential carcinogenic effects . Understanding the mutagenic profile of this compound is crucial for assessing its safety in pharmaceutical applications.

Synthetic Chemistry Applications

Synthesis of Novel Derivatives

The versatility of this compound makes it an attractive precursor for synthesizing novel chemical entities. The ability to modify the butoxy or chlorophenyl groups can lead to derivatives with enhanced biological activities or improved pharmacokinetic properties. This aspect is particularly relevant in drug discovery, where fine-tuning molecular structures can yield more effective therapeutic agents.

Case Studies

-

Anti-inflammatory Screening

A study conducted on a library of enone derivatives identified this compound as a promising candidate for further development due to its significant activity against neutrophilic inflammation . The screening involved evaluating various derivatives for their ability to modulate inflammatory responses in vitro. -

Mutagenicity Assessment

In a comprehensive assessment of mutagenic chemicals, this compound was included in the analysis due to its structural similarities with known mutagens . The findings indicated a need for further testing to fully understand its genetic impact.

作用機序

The mechanism of action of (E)-3-butoxy-1-(3-chlorophenyl)prop-2-en-1-one involves its interaction with specific molecular targets and pathways. The compound’s α,β-unsaturated carbonyl system can interact with nucleophilic sites in biological molecules, leading to various biological effects. These interactions can modulate enzyme activities, signal transduction pathways, and gene expression, contributing to the compound’s observed biological activities .

類似化合物との比較

Comparison with Structurally Similar Compounds

Substituent Position and Electronic Effects

- (E)-1-(3-Chlorophenyl)-3-(pyridin-2-yl)prop-2-en-1-one (3b): Replacing the butoxy group with pyridine (as in 3b) reduces lipophilicity but introduces a heteroaromatic system. This substitution lowers the melting point (190–193°C) compared to non-heterocyclic analogs and alters UV-Vis absorption due to extended conjugation .

- (E)-3-(4-Chlorophenyl)-1-(4-methoxyphenyl)prop-2-en-1-one (4CP4MPO): The methoxy group at the para position enhances electron donation, narrowing the HOMO-LUMO gap (3.82 eV) and improving nonlinear optical (NLO) properties. In contrast, the butoxy group in the target compound may further increase electron density but could reduce crystallinity due to its flexible chain .

Heterocyclic and Functional Group Variations

- Pyrazole-substituted chalcones : Compounds like (E)-3-(1-(3-chlorophenyl)-3-(4-methoxyphenyl)-1H-pyrazol-4-yl)-1-(thiophen-2-yl)prop-2-en-1-one (2) show anti-inflammatory activity due to the pyrazole-thiophene synergy. The butoxy group’s bulkiness may sterically hinder target binding compared to planar heterocycles .

- (E)-1-(5-Chlorothiophen-2-yl)-3-(3-methylthiophen-2-yl)prop-2-en-1-one : Thiophene rings enhance π-conjugation, red-shifting absorption maxima. The butoxy analog’s alkoxy group may instead stabilize excited states through lone-pair donation .

Physicochemical and Spectroscopic Comparisons

Table 1: Key Properties of Selected Chalcone Derivatives

Key Observations:

- IR Spectroscopy : The C=O stretch in the target compound (~1670–1710 cm⁻¹) aligns with chalcones having electron-donating substituents (e.g., 4CP4MPO: 1675 cm⁻¹) .

- Yield and Reactivity : Substituent position critically affects yields. For example, para-substituted chalcones (e.g., 3c in ) show lower yields (38%) than meta-substituted analogs (61%) due to steric and electronic factors during Claisen-Schmidt condensation .

生物活性

(E)-3-butoxy-1-(3-chlorophenyl)prop-2-en-1-one is a chalcone derivative that has garnered attention for its diverse biological activities. This compound, characterized by its unique structural features, has been investigated for its potential applications in medicinal chemistry, particularly in the fields of antimicrobial and anticancer research.

- Molecular Formula : C13H15ClO2

- Molecular Weight : 238.71 g/mol

- CAS Number : 38169-49-2

The biological activity of this compound is primarily attributed to its interaction with various molecular targets. It is believed to inhibit specific enzymes and receptors, which leads to its observed effects on cellular processes. The compound's structure allows it to engage in various chemical reactions, enhancing its potential as a therapeutic agent.

Antimicrobial Activity

Research indicates that chalcone derivatives, including this compound, exhibit significant antimicrobial properties.

Table 1: Antimicrobial Activity of Chalcone Derivatives

| Compound | Target Bacteria | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| This compound | Staphylococcus aureus | 1–2 µg/mL |

| Escherichia coli | 2–8 µg/mL | |

| Salmonella enterica | 4–8 µg/mL |

The data suggests that the compound is particularly effective against Gram-positive bacteria, with lower MIC values indicating higher potency compared to Gram-negative bacteria . This differential activity may be influenced by the hydrophobic nature of the butoxy side chain, which enhances membrane permeability and disrupts bacterial cell integrity.

Anticancer Properties

Chalcones are also recognized for their anticancer potential. Studies have shown that this compound can induce apoptosis in cancer cells through various mechanisms, including the inhibition of angiogenesis and modulation of signaling pathways involved in cell survival.

Case Study: Anticancer Activity

In a study evaluating the cytotoxic effects of chalcone derivatives on cancer cell lines, this compound demonstrated significant cytotoxicity against various cancer types. The compound's ability to inhibit proliferation was linked to its capacity to induce cell cycle arrest and apoptosis in treated cells .

Structure-Activity Relationship (SAR)

The biological activity of chalcone derivatives is closely related to their structural features. Modifications in the aromatic rings or substitution patterns can significantly alter their efficacy. For instance, the presence of halogen substituents like chlorine enhances antibacterial activity due to increased lipophilicity and electron-withdrawing effects, which facilitate interactions with bacterial membranes .

Table 2: Structure-Activity Relationship Insights

| Substituent Type | Effect on Activity |

|---|---|

| Hydroxyl groups | Increase solubility and potency |

| Alkoxy groups | Enhance membrane penetration |

| Halogen atoms | Improve antibacterial properties |

Q & A

Q. What are the standard synthetic routes for (E)-3-butoxy-1-(3-chlorophenyl)prop-2-en-1-one, and how can reaction conditions be optimized for yield?

The compound is typically synthesized via Claisen-Schmidt condensation between 3-chlorobenzaldehyde and a β-keto ether derivative (e.g., 3-butoxypropan-1-one). Key parameters include:

- Catalyst choice : Base catalysts like NaOH or KOH in ethanol/water mixtures are common, but microwave-assisted synthesis with solid acid catalysts (e.g., montmorillonite K10) reduces reaction time and improves regioselectivity .

- Temperature control : Maintaining 60–80°C prevents side reactions (e.g., keto-enol tautomerization).

- Solvent selection : Polar aprotic solvents (e.g., DMF) enhance solubility of intermediates, while ethanol facilitates easy product isolation .

Q. Which spectroscopic techniques are critical for characterizing this compound, and how are spectral data interpreted?

- NMR : NMR confirms the E-configuration via coupling constants () between α,β-unsaturated carbonyl protons. The 3-chlorophenyl group shows deshielded aromatic protons at δ 7.3–7.8 ppm .

- IR : A strong carbonyl stretch (~1680 cm) and C-O-C ether vibrations (~1250 cm) validate the enone and butoxy groups .

- XRD : Single-crystal X-ray diffraction determines bond lengths (e.g., C=O at ~1.22 Å) and dihedral angles between aromatic and enone planes, critical for structure-activity studies .

Advanced Research Questions

Q. How can crystallographic data resolve contradictions in stereochemical assignments for this compound?

Discrepancies in NMR-based stereochemical assignments (e.g., E vs. Z isomerism) arise due to dynamic equilibria in solution. XRD analysis provides definitive proof:

- Torsion angles : The E-isomer exhibits a torsion angle >170° between the carbonyl group and the β-carbon .

- Packing interactions : Hydrogen bonding or π-π stacking in the crystal lattice stabilizes the E-configuration, as observed in related enones .

- DFT calculations : Comparing experimental and computed bond lengths/angles (e.g., using Gaussian09) validates structural models .

Q. What experimental design considerations are critical for studying this compound’s non-linear optical (NLO) properties?

- Sample purity : Impurities (e.g., unreacted aldehyde) distort hyperpolarizability measurements. Purify via column chromatography (silica gel, hexane/ethyl acetate gradient) .

- Crystal growth : Slow evaporation from acetone/hexane mixtures yields large single crystals for second harmonic generation (SHG) testing .

- Theoretical modeling : Use software like Z-scan to correlate molecular dipole moments with NLO efficiency, accounting for electron-withdrawing (Cl) and donating (butoxy) groups .

Q. How do conflicting biological activity data for analogs inform SAR studies of this compound?

Discrepancies in antimicrobial or cytotoxicity data across studies often stem from:

- Solubility issues : The butoxy group enhances lipophilicity but reduces aqueous solubility. Use DMSO-water co-solvents (<1% DMSO) to avoid false negatives in bioassays .

- Metabolic instability : The α,β-unsaturated carbonyl is prone to Michael addition in vivo. Stabilize via substituent modifications (e.g., methyl groups at β-position) .

- Assay variability : Standardize MTT assay protocols (e.g., incubation time, cell line selection) to improve reproducibility .

Methodological Guidance

Q. What strategies mitigate degradation of this compound during storage?

- Temperature : Store at –20°C under inert gas (Ar/N) to prevent oxidation .

- Light exposure : Use amber vials to block UV-induced enone isomerization .

- Matrix effects : For biological samples, add stabilizers (e.g., 0.1% BHT) to inhibit free radical chain reactions .

Q. How can regioselectivity challenges in derivatization reactions be addressed?

- Protecting groups : Temporarily protect the 3-chlorophenyl ring with Boc groups during alkylation or acylation steps .

- Metal catalysis : Pd-catalyzed cross-coupling (e.g., Suzuki-Miyaura) selectively functionalizes the aromatic ring without affecting the enone .

- Computational screening : Predict reactive sites using Fukui indices (via Gaussian09) to guide synthetic planning .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。